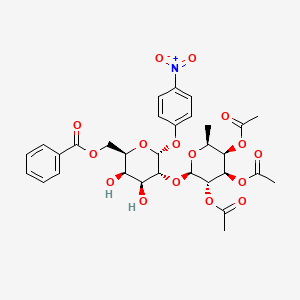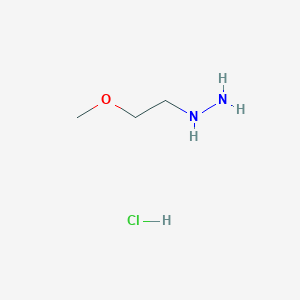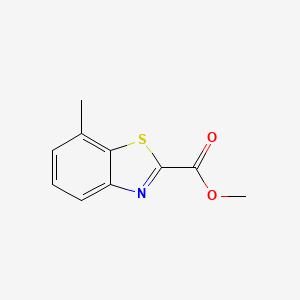![molecular formula C13H15F3N2O2 B1428301 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 801306-54-7](/img/structure/B1428301.png)
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
描述
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure with a trifluoromethyl-substituted pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and improve scalability .
化学反应分析
Types of Reactions
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for certain enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity .
相似化合物的比较
Similar Compounds
8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decane: Similar structure but with a sulfur atom replacing one of the oxygen atoms in the spirocyclic core.
1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share the spirocyclic core but differ in functional groups and substitution patterns.
Uniqueness
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a spirocyclic structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable for various applications .
属性
IUPAC Name |
8-[3-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10-2-1-5-17-11(10)18-6-3-12(4-7-18)19-8-9-20-12/h1-2,5H,3-4,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQOSZBQKIDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=CC=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745181 | |
| Record name | 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801306-54-7 | |
| Record name | 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)
![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)




![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)

![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
